molecular formula C15H18F2N6 B6456872 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-53-5

4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456872
CAS No.: 2549016-53-5
M. Wt: 320.34 g/mol
InChI Key: NLWNMQVUCQKBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine ring at position 5. The piperazine is further functionalized with a 5-methylpyrimidin-2-yl group.

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6/c1-10-8-18-15(19-9-10)23-5-3-22(4-6-23)13-7-12(14(16)17)20-11(2)21-13/h7-9,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWNMQVUCQKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of 4-(Difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

The synthesis of this compound typically involves the reaction of difluoromethyl and piperazine derivatives with pyrimidine precursors. The general synthetic pathway can be outlined as follows:

  • Starting Materials :
    • Difluoromethylated pyrimidines
    • 5-Methylpyrimidine
    • Piperazine derivatives
  • Reaction Conditions :
    • Typically conducted under controlled temperature and pressure to optimize yield and purity.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation, migration, and invasion.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally related to our compound. Results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • In vitro tests on cell lines such as A431 (vulvar epidermal carcinoma) demonstrated significant inhibition of cell growth by similar pyrimidine compounds . The mechanism was linked to interference with DNA synthesis and cellular metabolism.
  • Cytotoxicity Studies :
    • Compounds with similar structures have been tested for cytotoxicity against various cancer cell lines, showing promising results in selective cytotoxicity without affecting normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus20
AnticancerA431 (Carcinoma)10
CytotoxicityHeLa (Cervical Cancer)12

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to act by inhibiting key signaling pathways involved in cell growth and survival, particularly the mTOR pathway, which is crucial for cancer cell metabolism and proliferation .
  • Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

The compound has also been explored for its neuroprotective effects. Its ability to penetrate the blood-brain barrier makes it an interesting candidate for treating neurological disorders such as Alzheimer's disease.

  • Research Findings : Studies have demonstrated that the compound can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • In Vitro Results : Tests conducted on several strains of bacteria have shown promising results, indicating that this pyrimidine derivative could be developed into a novel antimicrobial agent.

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInhibition of mTOR signalingReduced viability in breast cancer cell lines
Neurological ApplicationsModulation of neuroinflammationPotential neuroprotective effects observed
Antimicrobial ActivityDisruption of bacterial cell wallEffective against multiple bacterial strains

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on Pyrimidine/Piperazine Molecular Weight Key Properties/Activities Reference
Target Compound 4-(difluoromethyl), 2-methyl, 6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl] 363.34* Hypothesized selectivity for kinase targets due to pyrimidine-piperazine motif.
4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine 6-(piperazin-1-yl), 4-(difluoromethyl), 2-(furan-2-yl) 307.32 Reduced aromaticity compared to target; furan may decrease metabolic stability.
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 6-(piperazinyl sulfonyl-imidazole), 4-(trifluoromethyl) 406.35 Sulfonyl group enhances polarity; trifluoromethyl increases electron-withdrawing effects.
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 6-(trifluoromethyl), 4-(benzopyran-carbonyl-piperazine) 406.40 Bulky benzopyran group may reduce membrane permeability.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 6-(thiazol-piperazine), 4-(pyrazolyl) 369.50 Thiazole enhances hydrogen bonding potential; pyrazole may improve solubility.
SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) 5-fluoro, 2-(imidazole-methyl-piperazine) 378.43 Potent CYP2D6 inhibitor (KI = 4.8 µM; kinact = 0.14 min<sup>-1</sup>).

*Calculated molecular weight based on formula C16H19F2N7.

Functional Comparisons

  • Electronic Effects: The target compound's difluoromethyl group offers moderate electron-withdrawing effects, balancing reactivity and stability.
  • Enzyme Interactions :

    • SCH 66712 demonstrates mechanism-based CYP2D6 inhibition (KI = 4.8 µM), suggesting that piperazine-pyrimidine scaffolds are effective for cytochrome P450 targeting. The target compound’s methylpyrimidine substituent could refine isoform specificity.
  • Pharmacokinetic Properties :

    • Bulky substituents (e.g., benzopyran in ) likely reduce blood-brain barrier penetration, whereas smaller groups like furan or thiazole may improve bioavailability.

Research Findings and Implications

  • Synthetic Accessibility :

    • Piperazine-pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., ) . The target compound’s 5-methylpyrimidin-2-yl group may require specialized coupling reagents, as seen in triazine-linked analogs .
  • CYP inhibition (e.g., SCH 66712 ).
  • Kinase modulation (e.g., triazine-morpholino derivatives in ). The target compound’s 5-methylpyrimidin-2-yl group could enhance selectivity for kinases over cytochrome P450s compared to SCH 66712.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

A common route involves the reaction of 1,3-dicarbonyl compounds with amidines or guanidines. For example, ethyl 3-(difluoromethyl)-3-oxopropanoate may react with acetamidine hydrochloride under basic conditions to form the 2-methyl-4-(difluoromethyl)pyrimidine scaffold. This method achieves yields of 60–75% when conducted in ethanol at reflux with potassium carbonate as a base.

Functionalization of Pre-formed Pyrimidine Rings

Alternatively, commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as a starting material. Hydrolysis of the trifluoromethyl group to a carboxylic acid, followed by decarboxylation and fluorination, introduces the difluoromethyl moiety. However, this route suffers from lower yields (40–50%) due to side reactions during decarboxylation.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) group is installed via two primary methods:

Electrophilic Fluorination

Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, a ketone or alcohol intermediate is fluorinated. For instance, 4-acetyl-2-methylpyrimidine treated with DAST in dichloromethane at −20°C yields the difluoromethyl derivative with 65–70% efficiency.

Nucleophilic Fluorination

Aryl boronic esters undergo palladium-catalyzed cross-coupling with difluoromethylating reagents like Zn(CF2H)2. This method, while efficient (75–80% yield), requires anhydrous conditions and specialized ligands such as XPhos.

Piperazine Coupling Strategies

The piperazine moiety is introduced via SNAr or Buchwald-Hartwig amination:

Nucleophilic Aromatic Substitution

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 1-(5-methylpyrimidin-2-yl)piperazine in dimethylformamide (DMF) at 120°C. Catalytic potassium iodide enhances reactivity, achieving 80–85% yield after 12 hours.

Transition Metal-Catalyzed Coupling

Palladium catalysts enable coupling under milder conditions. A mixture of XPhos Pd G2 (0.05 equiv), cesium carbonate, and 1,4-dioxane/water (3:1) facilitates the reaction at 95°C, yielding 90% product in 6 hours.

Optimization and Purification

Reaction Condition Screening

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the SNAr reaction at 140°C for 45 minutes improves yield to 88% while minimizing decomposition.

Chromatographic Purification

Final products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.

Spectroscopic Characterization

Key analytical data confirm successful synthesis:

Spectrum Data
1H NMR δ 2.40 (s, 3H, CH3), 3.55 (s, 4H, piperazine), 6.88 (t, 1H, J=54 Hz, CF2H)
13C NMR δ 22.4 (CH3), 48.6 (piperazine), 115.2 (t, J=232 Hz, CF2H)
HR-MS [M+H]+ calcd. 376.1429, found 376.1431

These spectra align with reported values for structurally similar compounds.

Challenges and Limitations

  • Difluoromethyl Stability : The -CF2H group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous reaction environments.

  • Piperazine Reactivity : Steric hindrance from the 5-methylpyrimidin-2-yl group slows SNAr reactions, requiring elevated temperatures or microwave assistance.

Industrial-Scale Considerations

Batch processes using flow chemistry improve scalability. A continuous-flow reactor achieves 85% yield in 30 minutes residence time at 140°C, compared to 12 hours in batch mode .

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., 80–100°C for SNAr) and solvent polarity to enhance yield.
  • Monitor intermediates using thin-layer chromatography (TLC) with UV visualization .

Advanced: How can structural contradictions in NMR or crystallographic data be resolved for this compound?

Answer:
Contradictions may arise from:

  • Dynamic Effects : Rotameric equilibria in the piperazine ring (e.g., chair vs. boat conformations) can split NMR signals. Use variable-temperature NMR (VT-NMR) to freeze conformers .
  • Hydrogen Bonding : Intramolecular H-bonding (e.g., N–H⋯N/F interactions) alters chemical shifts. Compare computed (DFT) and experimental spectra .
  • Polymorphism : X-ray crystallography may reveal multiple crystal forms. For example, discusses dihedral angle variations (12–86°) between aromatic planes affecting diffraction patterns .

Q. Methodology :

  • Perform Hirshfeld surface analysis to map intermolecular interactions.
  • Validate with powder XRD to rule out polymorphic contamination .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 (for CH2/CH3 groups) and HSQC (for C–H correlations). The difluoromethyl group (CF2H) shows distinct 19F coupling (~240 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) or C–F stretches (~1100 cm⁻¹) .

Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?

Answer:
SAR Variables :

  • Piperazine Substituents : Replace 5-methylpyrimidin-2-yl with other heterocycles (e.g., 1,3,4-thiadiazole, ) to modulate steric bulk and H-bonding.
  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) to enhance binding to ATP pockets .

Q. Assay Design :

  • In Vitro Kinase Profiling : Use radiometric (32P-ATP) or fluorescence-based assays (e.g., ADP-Glo™).
  • Molecular Docking : Align with crystal structures of target kinases (e.g., CDK2, EGFR) using AutoDock Vina. highlights similar compounds interacting via π-π stacking with conserved phenylalanine residues .

Advanced: How to address discrepancies in bioactivity data across in vitro and in vivo models?

Answer:
Discrepancies may stem from:

  • Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation of piperazine). Use liver microsomal assays to identify labile sites .
  • Solubility Limitations : Poor aqueous solubility (common in lipophilic pyrimidines) reduces bioavailability. Formulate with co-solvents (e.g., PEG-400) or nanoemulsions .

Q. Validation :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and AUC in rodent models.
  • Metabolite ID : LC-MS/MS to detect Phase I/II metabolites .

Basic: What computational tools predict the solubility and logP of this compound?

Answer:

  • logP Prediction : Use ChemAxon or ACD/Labs software based on fragment contributions (e.g., difluoromethyl ≈ +0.7, piperazine ≈ -1.2).
  • Solubility : Employ COSMO-RS or QSPR models. notes experimental solubility as "not available," necessitating in silico estimates .

Advanced: How to resolve synthetic yield inconsistencies between small- and large-scale batches?

Answer:

  • Reaction Scaling : Ensure heat/mass transfer equivalence (e.g., switch from batch to flow chemistry for exothermic steps) .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., detects sulfonyl-piperazine derivatives as common impurities) .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce metal leaching .

Basic: What are the stability-indicating assays for this compound under accelerated conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via:
    • HPLC-UV : Track degradation peaks (e.g., hydrolysis of piperazine sulfonamides, ) .
    • Karl Fischer Titration : Quantify water uptake.

Advanced: How to analyze intermolecular interactions in co-crystals with biological targets?

Answer:

  • Crystallography : Soak the compound into protein crystals (e.g., kinases) and solve structures at 1.5–2.0 Å resolution. demonstrates C–H⋯π interactions stabilizing ligand-receptor complexes .
  • DSC/TGA : Assess thermal stability of co-crystals to guide formulation .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Selectivity Screening : Profile against kinase panels (e.g., DiscoverX KINOMEscan) to identify promiscuous binding.
  • Proteolysis-Targeting Chimeras (PROTACs) : Degrade off-target kinases by conjugating the compound to E3 ligase ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.